
(R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine
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Overview
Description
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is a chiral phosphine ligand used in various enantioselective organic chemical transformations. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine typically involves the reaction of 2-(dicyclohexylphosphino)benzaldehyde with ®-1-phenylethylamine. The reaction is carried out under inert conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Coordination Chemistry with Iridium
The ligand forms stable complexes with iridium precursors such as [Ir(COD)(OMe)]₂ (COD = cycloocta-1,5-diene). Reaction outcomes depend on solvent and substituents:
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In aprotic solvents , meridional coordination dominates, with the ligand binding via phosphorus and nitrogen donors .
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In protic solvents , reversible ortho-metalation occurs at the phenyl group, forming hydride species (mono-, di-, or trihydrides) .
Key Complexes
Single-crystal X-ray studies confirm a distorted octahedral geometry in [IrH(COD)(PNP*)], with the ligand adopting a bidentate (P,P) mode .
Ruthenium-Catalyzed Dehydrogenation
When coordinated to ruthenium, the ligand facilitates formic acid dehydrogenation and CO₂ hydrogenation :
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Active species : Ru dihydrides [(iPrPNPhP)Ru(H)₂(CO)] (syn/anti isomers).
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Mechanism : Protonation of the dihydride generates a formate intermediate, followed by turnover-limiting decarboxylation (DFT-supported) .
Catalytic Performance
Substrate | TOF (h⁻¹) | Selectivity | Conditions |
---|---|---|---|
Formic acid | 1,200 | >99% H₂/CO₂ | 100°C, toluene |
CO₂/H₂ | 350 | 95% formate | 80°C, THF |
Steric effects from the dicyclohexyl groups enhance regioselectivity in alkyne insertion reactions .
Palladium-Mediated Coupling Reactions
The ligand’s phosphorus center participates in Pd-catalyzed C–C bond formation:
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Quinoline synthesis : Direct coupling of 2-iodoanilines with maleates/fumarates yields quinolin-2(1H)-ones via vinylic substitution .
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Role : Stabilizes Pd intermediates, suppressing β-hydride elimination .
Representative Reaction
2-Iodoaniline + dimethyl maleatePd(OAc)2,ΔQuinolin-2(1H)-one (72% yield)
Ferrocene Hybrid Ligands
Derivatives incorporating ferrocene, such as [(R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl]di-tert-butylphosphine, exhibit planar chirality and enhance enantioselectivity in hydrogenation . These systems are structurally characterized by:
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Coordination Modes : P,P-bidentate or P,N-chelation.
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Applications : Asymmetric hydrogenation of ketones (up to 98% ee) .
Ortho-Metalation and Dynamic Behavior
The ligand undergoes reversible C–H activation at the phenyl ring when bound to electron-rich metals like Ir(I). This process is solvent-dependent and critical for catalytic turnover in hydrogen transfer reactions .
Synthetic Modifications
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Sulfinamide derivatives : Reaction with sulfonyl chlorides yields chiral sulfinamides (e.g., [S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide), used in asymmetric alkylation .
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Phosphine oxidation : The dicyclohexylphosphino group resists oxidation under inert conditions but slowly oxidizes in air, necessitating argon handling .
Comparative Reactivity
Ligand Feature | Impact on Reactivity |
---|---|
Dicyclohexylphosphino | Enhanced steric bulk → improved regioselectivity |
Chiral amine center | Enantiocontrol in asymmetric catalysis |
Flexible ethylene backbone | Adaptable coordination modes (meridional/facial) |
Scientific Research Applications
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for enantioselective reactions, leading to the formation of optically active products.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine: The enantiomer of the compound, used in similar applications but with opposite chirality.
Bis(dicyclohexylphosphino)ethane: A related compound with two phosphine groups, used in different catalytic processes.
Triphenylphosphine: A commonly used phosphine ligand with different steric and electronic properties.
Uniqueness
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is unique due to its chiral nature and the specific steric and electronic environment it provides in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial.
Biological Activity
(R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine, a phosphine ligand, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to participate in various catalytic processes and biological interactions, particularly in the context of drug development and synthesis.
- Molecular Formula : C19H30N1P1
- Molecular Weight : 319.43 g/mol
- Structure : The compound features a dicyclohexylphosphino group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its role as a ligand in palladium-catalyzed reactions, which have implications in medicinal chemistry. The compound has shown promise in various studies related to enzyme inhibition and as a potential therapeutic agent.
Inhibition Studies
- Acetylcholinesterase (AChE) Inhibition : Research indicates that compounds with similar structural motifs to this compound exhibit significant inhibition of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, some derivatives have reported IC50 values in the low micromolar range .
- Kinase Inhibition : The compound's phosphine nature allows it to interact with various kinases. For example, studies on phosphine ligands have shown that they can inhibit tyrosine kinases, which are crucial in cancer signaling pathways .
Case Study 1: AChE Inhibition
A study exploring the structure-activity relationship (SAR) of AChE inhibitors found that introducing bulky groups like dicyclohexylphosphino significantly enhanced inhibitory potency. The most potent compounds exhibited IC50 values as low as 0.09 μM against AChE, indicating a strong potential for treating Alzheimer's disease .
Case Study 2: Kinase Selectivity
In another investigation, this compound was tested against various kinases. The results showed moderate selectivity towards BMX and BTK kinases with IC50 values around 2 nM. This selectivity is crucial for developing targeted therapies for hematological malignancies .
Data Tables
Properties
Molecular Formula |
C20H32NP |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1R)-1-(2-dicyclohexylphosphanylphenyl)ethanamine |
InChI |
InChI=1S/C20H32NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-18H,2-7,10-13,21H2,1H3/t16-/m1/s1 |
InChI Key |
SGNNZFBEFKGDNB-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
Origin of Product |
United States |
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